[3-(Dimethylamino)propyl](2-phenylethyl)amine
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Overview
Description
3-(Dimethylamino)propylamine is a chemical compound with the molecular formula C13H22N2. It is a member of the amine class of compounds, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propylamine typically involves the reaction of 3-(dimethylamino)propylamine with 2-phenylethyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of 3-(Dimethylamino)propylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The major products are secondary or tertiary amines.
Substitution: The major products depend on the nucleophile used, such as alkylated amines or substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)propylamine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology
In biological research, this compound is used to study the interactions between amines and biological macromolecules. It is also utilized in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine
In medicine, 3-(Dimethylamino)propylamine is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the creation of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of surfactants, polymers, and other specialty chemicals. It is also employed in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-2-phenylethylamine
- N,N-Dimethyl-3-phenylpropylamine
Uniqueness
3-(Dimethylamino)propylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group and a phenylethyl group allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-phenylethyl)propane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-15(2)12-6-10-14-11-9-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFCTUZSPFNFDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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